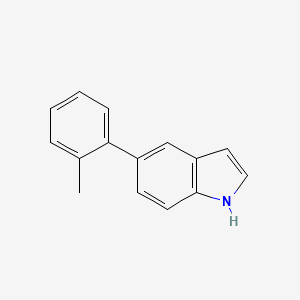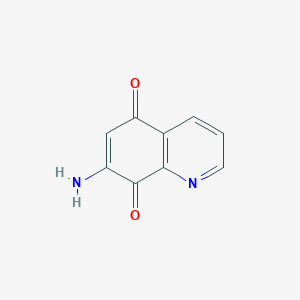
7-Aminoquinoline-5,8-dione
Descripción general
Descripción
7-Aminoquinoline-5,8-dione (CAS# 64636-91-5) is a research chemical with the molecular formula C9H6N2O2 . It is also known as this compound and has a molecular weight of 174.16 . It is a useful building block in the field of organic chemistry .
Synthesis Analysis
The synthesis of this compound derivatives has been achieved starting from angularly annelated selenadiazoloquinolones. The process involves simple chlorination of the pyridone ring followed by reductive deselenation of the 1,2,5-selenadiazole ring . Another approach involves the total synthesis of the antitumor antibiotic (±)-streptonigrin, a potent tetracyclic aminoquinoline-5,8-dione. Two routes to construct a key pentasubstituted pyridine fragment are depicted, both relying on ring-closing metathesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The key structural elements responsible for its activity include the two pyridyl nitrogens in rings B and C, the C-ring carboxylic acid, and the this compound AB-ring system .
Chemical Reactions Analysis
The chemical reactions involving this compound are primarily associated with its synthesis. The synthesis involves ring-closing metathesis, a powerful method for the formation of carbon-carbon double bonds . Another reaction involves chlorination of the pyridone ring followed by reductive deselenation of the 1,2,5-selenadiazole ring .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 174.16 and a molecular formula of C9H6N2O2 . Its canonical SMILES notation is C1=CC2=C(C(=O)C(=CC2=O)N)N=C1 .
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Properties
7-Aminoquinoline-5,8-dione has been explored for its potential in synthesizing compounds with antitumor properties. Behforouz et al. (1996) describe the efficient synthesis of lavendamycin methyl ester, a potent antitumor agent, using this compound (Behforouz et al., 1996). Similarly, Keyari et al. (2013) synthesized a series of 7-aminoquinoline-5,8-diones, evaluating their potential as antitumor agents targeting NAD(P)H:quinone oxidoreductase (Keyari et al., 2013).
Interaction with DNA and Metal Ions
The interaction of this compound derivatives, particularly streptonigrin, with DNA and metal ions has been studied. Harding and Long (1997) highlighted streptonigrin's role in causing DNA strand scission and its interaction with metal ions (Harding & Long, 1997).
Novel Synthetic Routes and Derivatives
Various studies have explored novel synthetic routes and derivatives of this compound. Choi and Chi (2004) prepared 7-alkylamino-2-methylquinoline-5,8-diones, offering insights into nucleophilic substitution reactions (Choi & Chi, 2004). Behforouz et al. (1998) detailed the room-temperature acid-catalyzed methanolysis of related compounds (Behforouz et al., 1998).
Probing Pharmacophores
The study by Boger et al. (1987) evaluated this compound derivatives as probes for pharmacophores in antitumor antibiotics like streptonigrin and lavendamycin (Boger et al., 1987).
Anticancer and Antimicrobial Activities
Several derivatives of this compound have been investigated for their anticancer and antimicrobial activities. Hsu et al. (2008) studied a synthetic compound derived from this compound for its anticancer activity in lung carcinoma cells (Hsu et al., 2008).
Mecanismo De Acción
While the exact mechanism of action of 7-Aminoquinoline-5,8-dione is not fully understood, it is believed that compounds with this structure, such as the antitumor antibiotic streptonigrin, exert their activity by causing DNA strand scission . Metal ions play a key role in both the DNA-degradation pathway and in enhancing the interaction of the drug with DNA .
Direcciones Futuras
The future directions for 7-Aminoquinoline-5,8-dione research could involve the design and creation of drug-like late-stage natural product analogues to address pharmacological limitations . Furthermore, various selected quinolines and derivatives with potential biological and pharmaceutical activities could be presented . This could open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Propiedades
IUPAC Name |
7-aminoquinoline-5,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c10-6-4-7(12)5-2-1-3-11-8(5)9(6)13/h1-4H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJBNEFEIDZZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=CC2=O)N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291631 | |
| Record name | 7-aminoquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64636-91-5 | |
| Record name | NSC76885 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-aminoquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



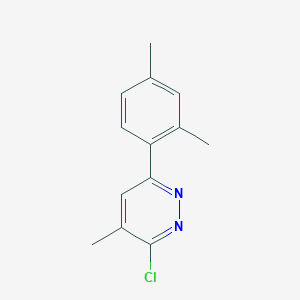
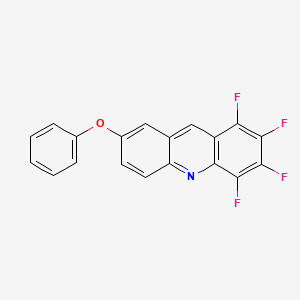
![2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole](/img/structure/B3355962.png)
![5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid](/img/structure/B3355963.png)
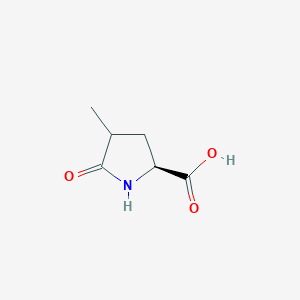
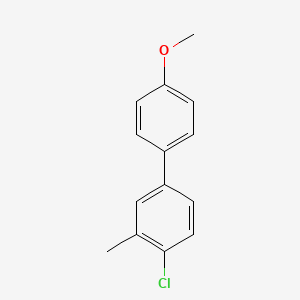
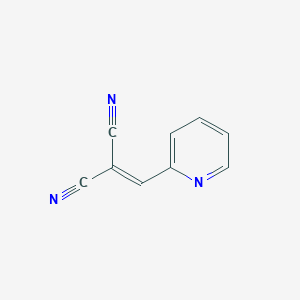
![1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B3355988.png)
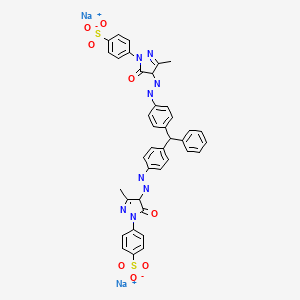
![2'H-Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidin]-2'-one](/img/structure/B3355999.png)


